3'-(Trifluoromethyl)propiophenone
Overview
Description
3’-(Trifluoromethyl)propiophenone is an organic compound with the chemical formula C10H9F3O and a molecular weight of 202.17 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a propiophenone structure. This compound is a colorless to pale yellow liquid with a boiling point of 216-217°C . It is used in various chemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-(Trifluoromethyl)propiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones. The reaction typically uses aluminum chloride (AlCl3) as a catalyst and occurs under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of 3’-(Trifluoromethyl)propiophenone often involves the use of trifluoromethylation techniques. These methods include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-(Trifluoromethyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of 3’-(trifluoromethyl)propiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(Trifluoromethyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)propiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating enzyme activity and interacting with receptor sites. The compound can inhibit or activate specific pathways depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methylpropiophenone
- 3’-Chloropropiophenone
- 2’-(Trifluoromethyl)acetophenone
- 4’-Bromopropiophenone
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness
3’-(Trifluoromethyl)propiophenone is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTPNKXHYILGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165307 | |
Record name | Propiophenone, 3'-(trifluoromethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-03-5 | |
Record name | Propiophenone, 3'-(trifluoromethyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiophenone, 3'-(trifluoromethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(Trifluoromethyl)propiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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